molecular formula Cu(NO3)2<br>CuN2O6 B082084 Cupric nitrate CAS No. 10402-29-6

Cupric nitrate

Cat. No.: B082084
CAS No.: 10402-29-6
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
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Description

Cupric nitrate, also known as copper(II) nitrate, is an inorganic compound with the chemical formula Cu(NO₃)₂. It typically appears as a blue, crystalline solid and is highly soluble in water and alcohol. This compound is commonly used in various industrial and scientific applications due to its unique properties and reactivity .

Mechanism of Action

Cupric nitrate can act as a catalyst in various chemical reactions. For example, it has been found to enhance the antibacterial properties of silver nanoparticles, suggesting a complementary mechanism of action .

Safety and Hazards

Cupric nitrate is considered harmful if swallowed, inhaled, or if it comes into contact with skin. It can cause severe burns and eye damage. Moreover, it is very toxic to aquatic life .

Future Directions

Cupric nitrate has significant utility in a variety of industries and fields. Its unique properties and reactions make it an important component in many areas of chemistry and material science. Future research may focus on enhancing its properties and finding new applications .

Preparation Methods

Cupric nitrate can be synthesized through several methods:

Chemical Reactions Analysis

Cupric nitrate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cupric nitrate can be compared with other copper salts such as:

    Cupric Sulfate (CuSO₄): Both this compound and cupric sulfate are used as oxidizing agents and catalysts.

    Cupric Chloride (CuCl₂): Cupric chloride is another copper salt used in organic synthesis and as a catalyst.

This compound is unique due to its high solubility in water and alcohol, its strong oxidizing properties, and its versatility in various industrial and scientific applications.

Properties

IUPAC Name

copper;dinitrate
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InChI

InChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1
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InChI Key

XTVVROIMIGLXTD-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]
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Molecular Formula

Cu(NO3)2, CuN2O6
Record name CUPRIC NITRATE
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DSSTOX Substance ID

DTXSID7040314
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Molecular Weight

187.56 g/mol
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Physical Description

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material., Liquid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Blue-green deliquescent solid; Soluble in water; [Merck Index] Blue deliquescent crystals; Soluble in water; [MSDSonline]
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Boiling Point

Sublimes
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Solubility

137.8 g/100 cc water @ 0 °C, 1270 g/100 cc water @ 100 °C, 100 g/100 cc alcohol @ 12.5 °C, very slightly sol in liq ammonia /Cupric nitrate trihydrate/, 243.7 g/100 cc water @ 0 °C, sol in all proportions in hot water, sol in alcohol /Cupric nitrate hexahydrate/, Sol in water, ethyl acetate, dioxane
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Density

2.32 at 68 °F (USCG, 1999) - Denser than water; will sink
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Color/Form

Large, blue-green, orthorhombic crystals

CAS No.

3251-23-8, 10402-29-6
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Melting Point

238.1 °F (USCG, 1999), 255-256 °C
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Synthesis routes and methods I

Procedure details

In a regenerative process for etching copper, the steps of: contacting the copper with an aqueous solution of nitric acid to dissolve the copper and form copper nitrate, and adding sulfuric acid to the solution to convert the copper nitrate to nitric acid and a copper precipitate.
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Synthesis routes and methods II

Procedure details

Five Hundred and seventy grams of Cu(NO3)2.2.5H2O (typically designated as copper (II) nitrate trihydrate) was dissolved in water and diluted to 2.0 liters to give 1.25 molar copper nitrate solution. An 18% sodium hydroxide solution was prepared by dissolving 2.5 grams sodium hydroxide in water and diluting to 1.0 liter. The caustic solution was allowed to cool to room temperature before using in the reaction that follows. Sodium bicarbonate, 8.4 grams, 0.1 mole, was added to a three liter reactor and was dissolved in 0.25 liter of water to allow for agitation. The pH of the bicarbonate solution was raised to 11.5 with sodium hydroxide. (This prevents carbon dioxide formation on addition of the relatively acidic cupric nitrate solution due to lowering the pH below about 6). The aqueous carbonate medium is agitated and an aliquot of the copper nitrate solution (80.1 ml, 0.1 moles) is added. The resulting intermediate which forms immediately is then converted to the hydroxide by the addition of approximately 37 ml of the above caustic solution. After sixteen cupric nitrate-sodium hydroxide cycles the temperature of the slurry had reached 32° C. with a pH of 10.1 The solution was then filtered under vacuum conditions and washed with water. The copper assay was 56.59% after drying for five hours at 65° C. The copper was recovered quantitatively.
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Synthesis routes and methods III

Procedure details

Preparing nitrate solution 100 may further comprise adding nitric acid solution to the at least one metal slurry 103. In applications, the nitric acid solution is added, with mechanical stirring, to the metal slurry or slurries drop wise. In embodiments, a portion of nitric acid solution is first combined with copper powder to dissolve the copper and form copper nitrate solution, the resultant copper nitrate solution is added dropwise to the iron powder/water slurry, and a second portion of nitric acid solution is added. The addition of nitric acid to metal slurry(ies) is slow. In applications, the nitric acid solution is added to the metal slurry(ies) at a rate of less than or in the range of from about 15 mL/min to about 20 mL/min. In this manner, the reaction temperature may be controlled to a temperature in the range of from about 30° C. to about 32° C. Desirably, the temperature does not fall below 30° C. and does not exceed 32° C. The dissolution reaction is exothermic and the nitric acid addition can be controlled based on reaction temperature. With intermittent cooling, when ˜80% of the nitric acid is added a dark green solution is formed. The combined nitric acid/metal slurry may be allowed to stir for a time. The combined nitric acid/metal slurry may be subjected to stirring (e.g. high speed stirring) for about 15 minutes with no heating.
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